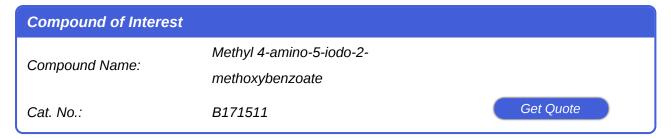




# Spectroscopic Profile of Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Methyl 4-amino-5-iodo-2-methoxybenzoate**, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on the known spectroscopic data of closely related structural analogs. This approach allows for a reliable estimation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **Methyl 4-amino-5-iodo-2-methoxybenzoate**. These predictions are derived from the analysis of substituent effects on the spectra of analogous compounds, including methyl 4-aminobenzoate, methyl 2-methoxybenzoate, and iodinated aromatic systems.

#### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8	S	1H	Ar-H
~6.5	S	1H	Ar-H
~4.5	br s	2H	-NH <sub>2</sub>
3.88	S	3H	-OCH₃
3.85	S	3H	-COOCH₃

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (δ 77.16 ppm)

Assignment
C=O
C-OCH₃
C-NH <sub>2</sub>
Ar-CH
Ar-CH
C-COOCH₃
C-I
-OCH₃
-COOCH₃

## **Table 3: Predicted IR Spectroscopic Data**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H Stretch (asymmetric and symmetric)
3000 - 2850	Medium	C-H Stretch (aromatic and aliphatic)
~1710	Strong, Sharp	C=O Stretch (ester)
~1600	Medium	N-H Bend
1580 - 1450	Medium to Strong	C=C Stretch (aromatic ring)
1250 - 1200	Strong	C-O Stretch (ester and ether, asymmetric)
1100 - 1000	Medium	C-O Stretch (ester and ether, symmetric)
~850	Medium	C-H Bend (aromatic, out-of- plane)
~600	Medium	C-I Stretch

## **Table 4: Predicted Mass Spectrometry (MS) Data**

Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
307	High	[M] <sup>+</sup> (Molecular Ion)
276	Medium	[M - OCH₃]+
248	Medium	[M - COOCH₃]+
180	High	[M - I]+
151	Medium	[M - I - CO]+
120	Medium	[M - I - COOCH₃] <sup>+</sup>



### **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical chemistry techniques for the characterization of organic compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A 5-10 mg sample of **Methyl 4-amino-5-iodo-2-methoxybenzoate** would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectra would be recorded at room temperature. For <sup>13</sup>C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

#### Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm<sup>-1</sup>.

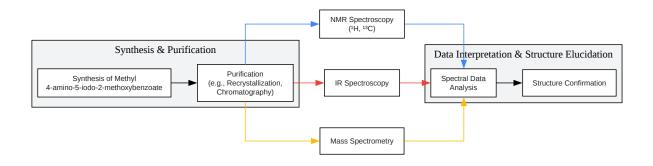
#### **Mass Spectrometry (MS)**

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The compound would be ionized by a beam of electrons (typically at 70 eV), and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

### **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **Methyl 4-amino-5-iodo-2-methoxybenzoate**.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

This comprehensive guide provides researchers and scientists with the expected spectroscopic data and a robust set of experimental protocols for the analysis of **Methyl 4-amino-5-iodo-2-methoxybenzoate**. The predictive nature of the data presented herein serves as a valuable reference for the characterization of this and structurally similar compounds in drug discovery and development.

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